molecular formula C24H26FN5O4 B11188277 Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate

Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate

Cat. No.: B11188277
M. Wt: 467.5 g/mol
InChI Key: YASFJSIUPIGKRJ-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a piperazine ring substituted with a fluorophenyl group, a tetrahydropyrimidinone moiety, and an ethyl benzoate ester group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate typically involves multiple steps:

    Formation of the Piperazine Ring: The initial step involves the reaction of 4-fluorobenzaldehyde with ethylamine to form 2-(4-fluorophenyl)ethylamine.

    Cyclization to Form Tetrahydropyrimidinone: The resulting amine undergoes cyclization with appropriate reagents to form the tetrahydropyrimidinone ring.

    Coupling with Benzoate Ester: The final step involves coupling the tetrahydropyrimidinone intermediate with ethyl 4-aminobenzoate under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and metabolic disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through the inhibition of specific enzymes and pathways involved in disease development and progression. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. This inhibition leads to alterations in chromatin structure and gene expression, ultimately affecting cellular processes and disease outcomes.

Comparison with Similar Compounds

Similar Compounds

    4-({[2-(4-Fluorophenyl)ethyl]amino}methyl)benzoic acid: Shares the fluorophenyl and benzoic acid moieties but lacks the piperazine and tetrahydropyrimidinone rings.

    2,4-Disubstituted thiazoles: Exhibit similar biological activities but differ in their core structure and substituents.

Uniqueness

Ethyl 4-[({2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-3,4,5,6-tetrahydropyrimidin-4-yl}carbonyl)amino]benzoate is unique due to its combination of a piperazine ring, a fluorophenyl group, and a tetrahydropyrimidinone moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C24H26FN5O4

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-[[2-[4-(4-fluorophenyl)piperazin-1-yl]-6-oxo-4,5-dihydro-1H-pyrimidine-4-carbonyl]amino]benzoate

InChI

InChI=1S/C24H26FN5O4/c1-2-34-23(33)16-3-7-18(8-4-16)26-22(32)20-15-21(31)28-24(27-20)30-13-11-29(12-14-30)19-9-5-17(25)6-10-19/h3-10,20H,2,11-15H2,1H3,(H,26,32)(H,27,28,31)

InChI Key

YASFJSIUPIGKRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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